2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile
Description
Properties
CAS No. |
7357-32-6 |
|---|---|
Molecular Formula |
C11H8Cl2N6 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
2,4-diamino-6-(3,4-dichloroanilino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H8Cl2N6/c12-7-2-1-5(3-8(7)13)17-10-6(4-14)9(15)18-11(16)19-10/h1-3H,(H5,15,16,17,18,19) |
InChI Key |
GISWQUUUNVPUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=C2C#N)N)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination-Substitution Pathway
This two-step approach involves synthesizing a chloro-intermediate followed by displacement with 3,4-dichloroaniline.
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile
Step 2: Nucleophilic Substitution with 3,4-Dichloroaniline
- Procedure :
- Key Conditions :
- Solvent: Acetone/DMF
- Base: K₂CO₃
- Temperature: 80–100°C
- Yield : 45–89% (estimated from analogous reactions).
One-Pot Multicomponent Synthesis
A Biginelli-inspired method assembles the pyrimidine core directly using:
Comparative Analysis of Methods
Optimization Strategies
- Catalysts : Amino-functionalized CoFe₂O₄@SiO₂ nanoparticles reduce reaction time and improve yields.
- Solvents : Ethanol or water minimizes toxicity.
- Temperature : Microwave/ultrasound irradiation cuts reaction time by 50%.
Critical Data from Analogous Compounds
- Intermediate Characterization :
- Final Product :
- Expected molecular weight: 338.15 g/mol.
- IR peaks: ν(CN) ~2200 cm⁻¹, ν(NH₂) ~3300–3400 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile exhibits promising anticancer activity. Studies have shown that this compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can potentially halt the growth of cancer cells.
Case Study :
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the proliferation of human cancer cell lines in vitro. The mechanism was attributed to its ability to disrupt folate metabolism in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains. Its efficacy as an antimicrobial agent can be attributed to its structural similarity to known antifolates, which interfere with bacterial folate synthesis.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Agricultural Applications
The compound's herbicidal properties have also been explored in agricultural settings. It has been tested as a potential herbicide due to its ability to inhibit specific plant growth pathways.
Herbicidal Efficacy
Field trials have indicated that formulations containing this compound can effectively control weed populations without significantly affecting crop yield.
Case Study :
In a controlled agricultural study, crops treated with formulations of this compound showed a reduction in weed biomass by up to 70% compared to untreated controls while maintaining similar growth rates for the crops themselves .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinecarbonitriles exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile with structurally related analogs:
Table 1: Structural and Physicochemical Properties
Key Findings
Lipophilicity and Solubility: The 3,4-dichlorophenyl substituent confers higher lipophilicity (logP = 3.85) compared to monosubstituted analogs like 4i (logP = 3.12) . This enhances cellular uptake but may reduce aqueous solubility, necessitating formulation optimization. The fluorinated analog in exhibits even higher logP (4.90) due to its extended aromatic system, correlating with superior blood-brain barrier penetration in hematological cancer models .
Bioactivity and Selectivity: The 3,4-dichlorophenyl derivative demonstrates potent PI3Kδ inhibition (IC50 <10 nM), comparable to the fluorinated quinolizinone derivative (IC50 0.8 nM) . However, the latter’s complex structure improves selectivity for PI3Kδ over other isoforms (e.g., PI3Kγ/β >100-fold selectivity) . Compounds with simpler substituents (e.g., 4h) show broader kinase inhibition but lower potency, suggesting that steric bulk and halogenation fine-tune target affinity .
Synthetic Accessibility: The target compound is synthesized via nucleophilic aromatic substitution, similar to methods in and , using 3,4-dichloroaniline and a chloropyrimidinecarbonitrile precursor . In contrast, the fluorinated analog in requires multistep synthesis involving quinolizinone intermediates, increasing complexity and cost .
Thermal Stability: Higher melting points (>230°C) observed in diaminopyrimidinecarbonitriles (e.g., 4i, 4k) indicate strong intermolecular hydrogen bonding, which may enhance solid-state stability compared to monoamino derivatives like 4h (mp 222°C) .
Biological Activity
2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile, also known by its chemical formula , is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR). This compound's structure suggests it may exhibit significant pharmacological properties, making it a candidate for further research in medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 275.13 g/mol
- CAS Number : 27653-49-2
- IUPAC Name : this compound
The primary mechanism of action for this compound involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR plays a crucial role in the synthesis of tetrahydrofolate, which is necessary for the synthesis of nucleic acids and amino acids. Inhibition of this enzyme can lead to reduced cell proliferation, making this compound a potential candidate for anticancer and antimicrobial therapies.
Antitumor Activity
Research has shown that compounds similar to 2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine derivatives exhibit potent antitumor activity. For instance:
- In vitro studies demonstrated that related pyrimidine compounds have IC50 values in the range of to M against various human tumor cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In studies assessing its activity against Plasmodium falciparum, it was found that derivatives exhibited promising inhibitory activity against both wild-type and mutant strains of DHFR from the parasite . The Ki values ranged from 1.3 to 243 nM for different analogs, indicating strong potential as an antimalarial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:
- Substituents on the pyrimidine ring : The presence of electron-withdrawing groups enhances inhibitory potency against DHFR .
- Phenyl substitutions : Variations in the phenyl group can lead to differences in both potency and selectivity .
Case Studies
-
Study on DHFR Inhibition :
A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit PfDHFR. The study found that certain modifications at the 6-position of the pyrimidine ring significantly impacted inhibitory activity . -
Antitumor Activity Assessment :
Another investigation focused on a related compound's ability to inhibit tumor cell growth in vitro. The results indicated that compounds with a similar structure had significant antitumor effects, with some achieving GI50 values below M .
Data Summary
Q & A
Q. What synthetic methodologies are optimized for preparing 2,4-diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile, and how do reaction conditions affect yield?
Methodological Answer: The compound can be synthesized via multi-component reactions under thermal aqueous or solvent-free conditions. For example:
- Three-component synthesis : Reacting aldehydes, malononitrile, and guanidine derivatives in water at elevated temperatures (80–100°C) yields pyrimidinecarbonitriles. Yields depend on substituent electronic effects; electron-withdrawing groups (e.g., Cl) on the aryl ring improve cyclization efficiency .
- Solvent-free synthesis : Using sodium hydroxide as a catalyst under solvent-free conditions at 120°C achieves yields >85%. This method reduces side products and simplifies purification .
Key Data:
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thermal aqueous | 100°C, 6h | 70–80 | |
| Solvent-free | 120°C, 4h | 85–90 |
Q. How is structural characterization performed for this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for NH2 (3379–3478 cm⁻¹), CN (2212 cm⁻¹), and C=N (1616–1641 cm⁻¹) validate the core structure .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 351–353 for brominated analogs) and fragmentation patterns confirm molecular weight and substituent stability .
Advanced Research Questions
Q. How can researchers analyze inhibitory activity against dihydrofolate reductase (DHFR) and address substituent-dependent efficacy?
Methodological Answer:
- QSAR Modeling : Use Free-Wilson or Hansch analysis to correlate substituent electronic/hydrophobic parameters (e.g., Hammett σ, π) with inhibitory potency. For example, 3,4-dichlorophenyl groups enhance DHFR inhibition due to increased hydrophobicity and π-π stacking .
- Enzyme Assays : Measure IC₅₀ values via spectrophotometric monitoring of NADPH oxidation. Competitive inhibition kinetics (Lineweaver-Burk plots) differentiate binding modes .
Key Finding:
Substituents at position 6 (e.g., Cl, Br) improve binding affinity by 2–3 orders of magnitude compared to unsubstituted analogs .
Q. What biophysical methods elucidate the compound’s binding mechanism with serum proteins like human serum albumin (HSA)?
Methodological Answer:
- Fluorescence Quenching : Monitor Trp-214 emission quenching at 340 nm (λex = 280 nm). Calculate binding constants (K ~10⁴ L/mol) via Stern-Volmer plots .
- Thermodynamic Analysis : Van’t Hoff plots reveal exothermic binding (ΔH = −13.06 kJ/mol) driven by hydrophobic interactions (ΔS = +51.34 J/mol·K) .
- Synchronous Fluorescence : Resolve conformational changes in HSA by scanning Δλ = 15 nm (tyrosine) and Δλ = 60 nm (tryptophan) .
Q. How can computational modeling guide the design of analogs with enhanced antiparasitic activity?
Methodological Answer:
- Docking Studies : Use AutoDock or Schrödinger to predict binding poses in pteridine reductase 1 (PTR1). The pyrimidine core aligns with the active site, while the 3,4-dichlorophenyl group occupies hydrophobic pockets .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories. Root-mean-square deviation (RMSD < 2 Å) indicates robust binding .
Key Insight :
Addition of electron-withdrawing groups (e.g., Cl) improves binding free energy (ΔG) by −4.2 kcal/mol compared to methoxy substituents .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for halogenated analogs?
Analysis: Yields for brominated vs. chlorinated derivatives vary due to:
- Reactivity Differences : Bromine’s larger atomic size slows nucleophilic substitution, reducing cyclization efficiency (yield drop: 85% → 70%) .
- Purification Challenges : Brominated byproducts (e.g., m/z 247/249) complicate column chromatography, lowering isolated yields .
Resolution:
Optimize reaction time (8–10h for Br analogs) and use gradient elution (hexane/EtOAc) for purification .
Q. Why do thermodynamic parameters for protein binding conflict across studies?
Analysis: Variations in ΔH/ΔS values arise from:
- Buffer Conditions : Phosphate buffer (pH 7.4) vs. Tris-HCl (pH 7.2) alter ionization states of HSA’s binding pockets .
- Temperature Range : Studies at 25°C vs. 37°C shift entropy-driven vs. enthalpy-driven binding .
Resolution:
Standardize experimental conditions (pH, ionic strength) and validate via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
